2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
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Overview
Description
2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of a piperazine ring and a phenylpyridazine moiety further enhances its chemical versatility and biological relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine typically involves multi-step procedures that include the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the piperazine and phenylpyridazine groups. Common synthetic methods include:
Cyclization Reactions: The imidazo[1,2-a]pyridine core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridines and α-haloketones.
Nucleophilic Substitution: The piperazine ring is often introduced via nucleophilic substitution reactions, where a halogenated imidazo[1,2-a]pyridine intermediate reacts with piperazine.
Coupling Reactions: The phenylpyridazine moiety can be attached using coupling reactions such as Suzuki or Heck coupling, involving appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitro groups to amines.
Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in biological activity and applications.
Imidazo[4,5-b]pyridine: Another related compound with distinct pharmacological properties.
Piperazine Derivatives: Compounds with piperazine rings that exhibit varying therapeutic effects.
Uniqueness
2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine is unique due to its combination of an imidazo[1,2-a]pyridine core with a phenylpyridazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a therapeutic agent .
Properties
IUPAC Name |
2-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-2-6-18(7-3-1)20-9-10-22(25-24-20)27-14-12-26(13-15-27)16-19-17-28-11-5-4-8-21(28)23-19/h1-11,17H,12-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPGOCUPMHMUHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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